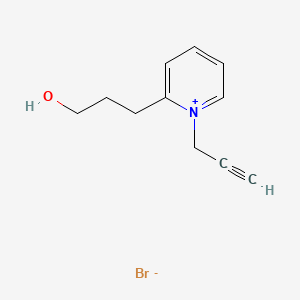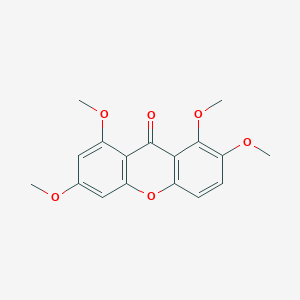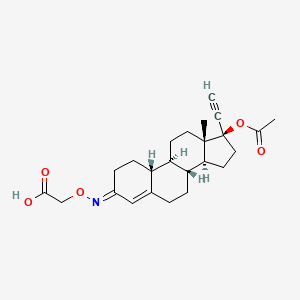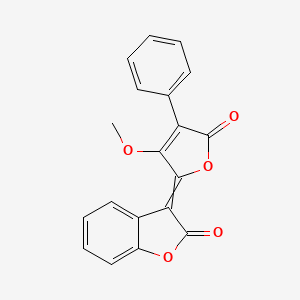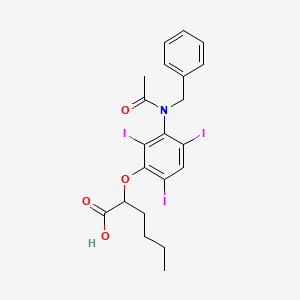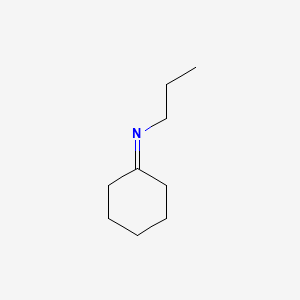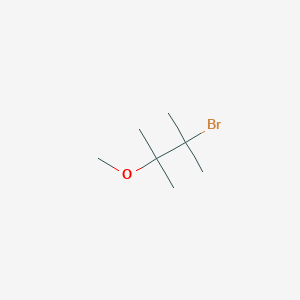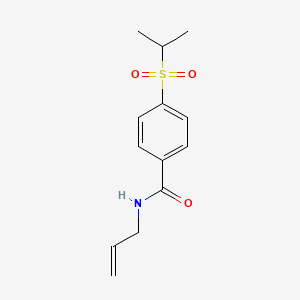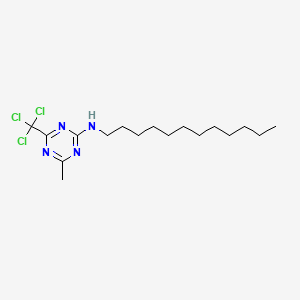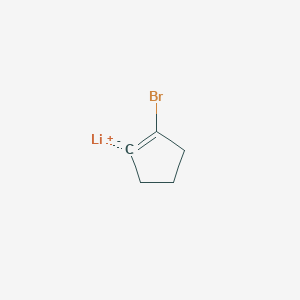
lithium;1-bromocyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-bromocyclopentene is an organometallic compound that combines lithium and 1-bromocyclopentene
Méthodes De Préparation
The synthesis of lithium;1-bromocyclopentene typically involves the reaction of 1-bromocyclopentene with a lithium reagent. One common method is the reaction of 1-bromocyclopentene with lithium metal in an inert solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Lithium;1-bromocyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, such as in the formation of complex organic molecules.
Reduction Reactions: It can be reduced to form cyclopentene derivatives.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Lithium;1-bromocyclopentene has several scientific research applications:
Mécanisme D'action
The mechanism of action of lithium;1-bromocyclopentene involves its reactivity as an organometallic compound. It can act as a nucleophile in substitution reactions, where the lithium atom facilitates the attack on electrophilic centers. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Lithium;1-bromocyclopentene can be compared with other similar compounds such as lithium;1-bromocyclohexene and lithium;1-bromocycloheptene. These compounds share similar reactivity patterns but differ in their ring sizes and stability. This compound is unique due to its five-membered ring structure, which imparts different reactivity and stability compared to its six- and seven-membered ring analogs .
Similar compounds include:
- Lithium;1-bromocyclohexene
- Lithium;1-bromocycloheptene
- Lithium;1-bromo-2-methylcyclopentene
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
23586-46-1 |
|---|---|
Formule moléculaire |
C5H6BrLi |
Poids moléculaire |
153.0 g/mol |
Nom IUPAC |
lithium;1-bromocyclopentene |
InChI |
InChI=1S/C5H6Br.Li/c6-5-3-1-2-4-5;/h1-3H2;/q-1;+1 |
Clé InChI |
LLTDXEXLFZIWNV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1C[C-]=C(C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


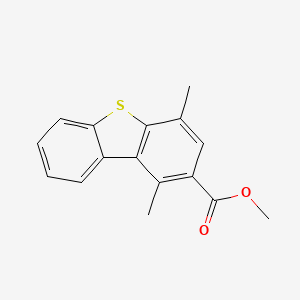
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
